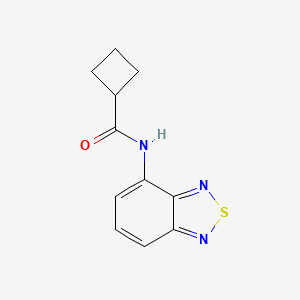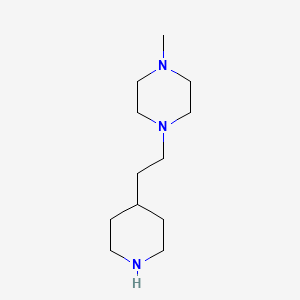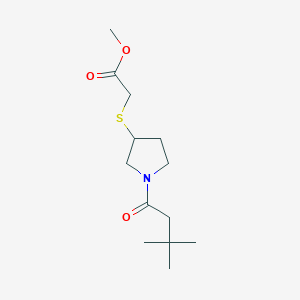
N-2,1,3-benzothiadiazol-4-ylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . It’s an important acceptor unit used in the development of photoluminescent compounds and is applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Synthesis Analysis
2,1,3-Benzothiadiazole can be prepared from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . The by-products of this reaction are sulfur dioxide and HCl .
Molecular Structure Analysis
The crystal structure of 2,1,3-Benzothiadiazole was determined in 1951 . The extent of the aromaticity of the compound was examined by a study of its proton NMR spectrum and comparison with naphthalene .
Chemical Reactions Analysis
2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example, readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .
Physical And Chemical Properties Analysis
2,1,3-Benzothiadiazole is a bicyclic molecule with a molar mass of 136.17 g·mol −1 . It has a melting point of 54.0 °C and a boiling point of 203.0 °C .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 2,1,3-benzothiadiazole (bt) derivatives, are known to be important acceptor units used in the development of photoluminescent compounds .
Mode of Action
Bt derivatives, due to their strong electron-withdrawing ability, can improve the electronic properties of the resulting organic materials when used in molecular construction .
Biochemical Pathways
Bt derivatives are known to be used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Result of Action
Bt derivatives are known to be used in the development of photoluminescent compounds, suggesting they may have a role in light emission .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-2,1,3-benzothiadiazol-4-ylcyclobutanecarboxamide in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-2,1,3-benzothiadiazol-4-ylcyclobutanecarboxamide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. This compound's potential as a fluorescent probe for detecting metal ions also warrants further investigation. Finally, the use of this compound in combination with other compounds may enhance its therapeutic potential and should be explored in future studies.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising candidate for further study. While there are limitations to using this compound in lab experiments, its synthetic nature and low toxicity make it an attractive compound for further investigation. Future research should focus on developing this compound derivatives with improved solubility and bioavailability, as well as exploring its potential in combination with other compounds.
Métodos De Síntesis
The synthesis of N-2,1,3-benzothiadiazol-4-ylcyclobutanecarboxamide involves the reaction of 2-aminothiophenol with cyclobutanone in the presence of acetic acid and sulfuric acid. The resulting product is then treated with acetic anhydride and ammonium hydroxide to yield this compound. The purity of the compound can be confirmed using techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
N-2,1,3-benzothiadiazol-4-ylcyclobutanecarboxamide has shown potential in various scientific research applications. It has been studied for its anti-tumor activity, with promising results in inhibiting the growth of cancer cells. This compound has also been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-11(7-3-1-4-7)12-8-5-2-6-9-10(8)14-16-13-9/h2,5-7H,1,3-4H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTAWPPMENYPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2948214.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone](/img/structure/B2948215.png)


![2-(3,4-dimethoxyphenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2948219.png)



![4-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2948229.png)
![(3-Ethylphenyl)-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2948230.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2948231.png)
![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2948234.png)
